(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound “(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a benzofuran derivative characterized by a 6-hydroxy-1-benzofuran-3(2H)-one core substituted with a 9H-fluoren-2-ylmethylidene group at the C2 position. This structure features a conjugated system involving the benzofuranone ring and the fluorene moiety, which may confer unique photophysical, electronic, or bioactive properties.
Properties
IUPAC Name |
(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-16-6-8-19-20(12-16)25-21(22(19)24)10-13-5-7-18-15(9-13)11-14-3-1-2-4-17(14)18/h1-10,12,23H,11H2/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJUIVZOZPDYTP-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C4C(=O)C5=C(O4)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C\4/C(=O)C5=C(O4)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous benzofuran derivatives, focusing on substituents, synthesis routes, and reported properties.
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Key Comparisons
Substituent Effects on Reactivity and Bioactivity :
- The fluorenylmethylidene group in the target compound introduces a rigid, polycyclic aromatic system, which could enhance π-π stacking interactions or fluorescence compared to simpler aryl substituents (e.g., chlorobenzylidene or furylmethylidene) .
- Sulfuretin ’s 3,4-dihydroxyphenyl group confers potent antioxidant activity, a feature absent in the target compound due to its single hydroxy group .
Synthetic Accessibility: Halogenated analogs (e.g., 4-chloro or 2-fluoro derivatives) are synthesized via Suzuki-Miyaura coupling or condensation reactions, as seen in for benzophenone derivatives . The fluorene-containing compound may require specialized coupling reagents or protecting groups for the hydroxy moiety.
Physicochemical Properties :
- Fluorine-substituted analogs (e.g., 2-fluorobenzylidene) may exhibit higher lipophilicity and metabolic stability compared to the hydroxy-rich sulfuretin .
- The ethoxy-substituted derivative (Table 1) demonstrates how alkoxy groups can tune solubility and electronic properties, a strategy applicable to modifying the target compound .
Applications :
- Sulfuretin is well-documented in medicinal chemistry, whereas halogenated or fluorene-containing analogs are more likely candidates for optoelectronic materials due to extended conjugation .
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